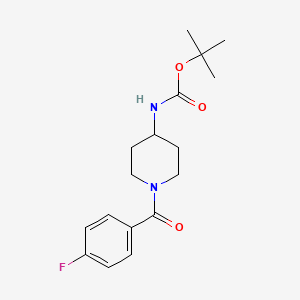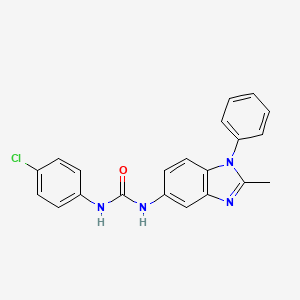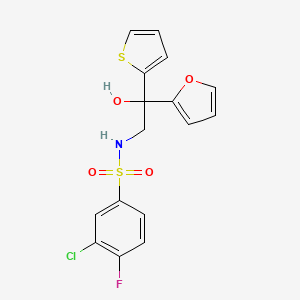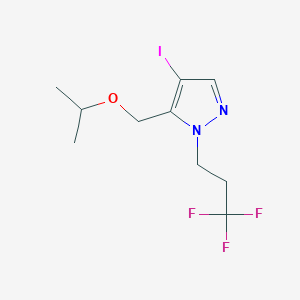![molecular formula C29H30N2O3S2 B2920244 ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681276-17-5](/img/structure/B2920244.png)
ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings. It includes an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The indole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons. The presence of the sulfur atom in the thiophene ring and the nitrogen atom in the indole ring may also have significant effects on the chemical properties of the molecule .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Thiazole derivatives have been recognized for their antimicrobial properties . The thiazole ring, present in the compound, is a core structure in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug). This suggests that our compound could be explored for its potential use in developing new antimicrobial agents.
Anticancer Research
Both thiazole and thiophene rings are found in molecules with anticancer properties . The presence of these rings in the compound could indicate its utility in synthesizing new anticancer drugs or as a scaffold for drug development.
Material Science
Thiophene derivatives are utilized in material science, particularly in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The compound’s thiophene component could be valuable in advancing materials for electronic applications.
Neuroprotective Agents
Thiazole derivatives have shown neuroprotective effects . The compound could be investigated for its potential role in the treatment of neurodegenerative diseases or in the protection of neuronal cells.
Anti-Inflammatory and Analgesic Effects
Compounds containing thiazole have been reported to exhibit anti-inflammatory and analgesic activities . This compound could contribute to the development of new anti-inflammatory drugs or pain relief medications.
Agricultural Chemicals
Thiazoles are used in agrochemicals due to their biological activity . The compound could be explored for its use in creating new pesticides or herbicides that are more effective and environmentally friendly.
Antioxidant Properties
Thiazole derivatives have demonstrated antioxidant activities, which are crucial in protecting cells from oxidative stress . The compound could be studied for its antioxidant potential, which may have applications in health supplements or in the preservation of food products.
Voltage-Gated Sodium Channel Blockers
Thiophene derivatives have been used as voltage-gated sodium channel blockers . This suggests that the compound could be researched for its potential use in treating conditions associated with dysfunctional sodium channels, such as epilepsy.
Propiedades
IUPAC Name |
ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S2/c1-3-34-29(33)27-22-12-5-7-14-24(22)36-28(27)30-26(32)18-35-25-17-31(23-13-6-4-11-21(23)25)16-20-10-8-9-19(2)15-20/h4,6,8-11,13,15,17H,3,5,7,12,14,16,18H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAJRHSGHAOGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-methyl-4-oxo-7-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid](/img/structure/B2920162.png)



![5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2920169.png)
![5-[(dipropylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2920170.png)



![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)

![1-ethyl-2-imino-8-methyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2920180.png)
![3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole](/img/structure/B2920183.png)
